molecular formula C11H12N4O3S B11599568 (2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11599568
M. Wt: 280.31 g/mol
InChI Key: HTLORNYFSYVJGF-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the thiazolidine ring, and the final coupling with acetic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]PROPIONIC ACID
  • 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]BUTYRIC ACID

Uniqueness

What sets 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(1-methylpyrrol-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H12N4O3S/c1-15-4-2-3-7(15)6-12-14-11-13-10(18)8(19-11)5-9(16)17/h2-4,6,8H,5H2,1H3,(H,16,17)(H,13,14,18)/b12-6+

InChI Key

HTLORNYFSYVJGF-WUXMJOGZSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CN1C=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.